Kelampayoside A

Description

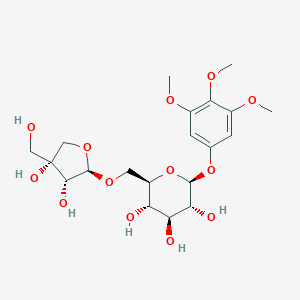

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKQISENBKOCA-FHXQZXMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317142 | |

| Record name | Kelampayoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kelampayoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87562-76-3 | |

| Record name | Kelampayoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kelampayoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kelampayoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 134 °C | |

| Record name | Kelampayoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Isolation, and Extraction Methodologies of Kelampayoside a

Botanical Origins and Phylogenetic Distribution

Kelampayoside A has been discovered in various plant species, highlighting its distribution across different phylogenetic lineages. Its presence has been confirmed in the Rubiaceae, Lamiaceae, Rutaceae, and Annonaceae families, suggesting a wider distribution in the plant kingdom than initially presumed.

Isolation from Neolamarckia cadamba (Rubiaceae)

While various phytochemicals have been isolated from Neolamarckia cadamba, including indole (B1671886) alkaloids and flavonoids from its leaves and bark, specific details on the isolation of this compound from this plant are not extensively documented in the available literature. General methods for the extraction of phenolic compounds from N. cadamba involve the use of solvents such as methanol (B129727) and ethanol (B145695). Further fractionation is typically carried out using column chromatography with silica (B1680970) gel or Sephadex LH-20.

Presence in Callicarpa peii (Lamiaceae)

The presence of this compound has been reported in Callicarpa peii. A study on the chemical constituents of this plant led to the isolation of ten compounds from the ethyl acetate (B1210297) fraction of a methanol extract. Among these was this compound, marking its first reported isolation from this genus. The isolation process involved chromatographic methods, and the structure was elucidated using spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR).

Constituents of Adina polycephala (Rubiaceae)

This compound has been identified as a constituent of the stems and branches of Adina polycephala. In one study, a combination of various chromatographic techniques was employed to isolate the chemical constituents. This included column chromatography on silica gel, Sephadex LH-20, and C18, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification. The structure of the isolated this compound was confirmed through spectroscopic data analysis. notulaebotanicae.ro

Identification in Phellodendron amurense (Rutaceae)

The bark of Phellodendron amurense, a plant used in traditional medicine, has been found to contain this compound. A phytochemical investigation of the bark led to the isolation of eight compounds, one of which was identified as this compound. The isolation was achieved from a methanol extract, and the structural elucidation was based on the comparison of spectroscopic data with previously reported values. nih.gov

Derivation from Nauclea orientalis (Rubiaceae)

This compound has been isolated from the bark of Nauclea orientalis. A study focusing on the chemical constituents of the bark resulted in the isolation of four new alkaloids alongside six known compounds, which included this compound. The isolation procedure involved chromatographic separation, and the structure of the compound was determined using 1D and 2D NMR spectral methods. nih.gov

Phytochemicals of Marsypopetalum modestum (Annonaceae)

A phytochemical study of the stem of Marsypopetalum modestum led to the isolation of this compound. The dried and ground stems were extracted with 70% aqueous methanol. The resulting extract was then subjected to liquid-liquid partitioning. The butanol fraction, which contained the glycosides, was further purified using chromatographic techniques to yield pure this compound. notulaebotanicae.roresearchgate.net Its structure was confirmed by spectroscopic analysis. notulaebotanicae.ro

Research Findings on Isolation and Extraction

The following table summarizes the key research findings regarding the isolation and extraction of this compound from various botanical sources.

| Botanical Source | Family | Plant Part Used | Extraction & Isolation Methodology |

| Neolamarckia cadamba | Rubiaceae | Leaves, Bark | General methods include extraction with methanol or ethanol, followed by column chromatography. Specific details for this compound are not extensively documented. |

| Callicarpa peii | Lamiaceae | Not specified | Methanol extraction followed by fractionation with ethyl acetate and subsequent chromatographic methods. |

| Adina polycephala | Rubiaceae | Stems and Branches | Isolation via a combination of column chromatography (silica gel, Sephadex LH-20, C18) and reversed-phase HPLC. notulaebotanicae.ro |

| Phellodendron amurense | Rutaceae | Bark | Methanol extraction followed by chromatographic isolation. nih.gov |

| Nauclea orientalis | Rubiaceae | Bark | Chromatographic separation of the extract, with structural elucidation by 1D and 2D NMR. nih.gov |

| Marsypopetalum modestum | Annonaceae | Stem | Extraction with 70% aqueous methanol, liquid-liquid partitioning, and chromatographic purification of the butanol fraction. notulaebotanicae.roresearchgate.net |

Advanced Extraction Technologies and Parameters for Isolation

The extraction of this compound and related phenolic compounds from plant matrices relies on a variety of techniques, from traditional solvent-based methods to more modern, efficiency-focused technologies.

Solvent-based extraction is a foundational technique for isolating phytochemicals. The choice of solvent is critical and depends on the polarity of the target compound. mdpi.com For phenolic glycosides like this compound, polar solvents are generally effective.

Water and Ethanol: this compound was successfully isolated from a water extract of Nauclea officinalis stems. middlebury.edu In other studies on N. officinalis leaves, 95% ethanol was used to create an initial extract from which various alkaloids were isolated. nih.govresearchgate.net Similarly, studies on Anthocephalus cadamba fruits have compared the efficacy of aqueous and ethanol extracts, finding that ethanol was more effective for extracting most flavonoids, terpenoids, and alkaloids, while water was better for catechins and tannins. nih.gov

Methanol: 80% methanol has been effectively used to prepare extracts from the bark of A. cadamba for evaluating its antioxidant potential. academicjournals.org

Other Solvents: Sequential extraction using solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, is a common strategy to separate compounds based on their solubility. researchgate.netsemanticscholar.org The n-BuOH (n-butanol) soluble fraction of an ethanol extract of N. officinalis leaves yielded several indole alkaloids. researchgate.net While not specifically documented for this compound, Dimethyl sulfoxide (B87167) (DMSO) is another polar aprotic solvent used for extracting plant secondary metabolites due to its high dissolving power. mdpi.com

Table 2: Solvents Used in the Extraction of Compounds from this compound-Containing Plants

| Plant Source | Part Used | Solvent(s) | Reference(s) |

|---|---|---|---|

| Nauclea officinalis | Stem | Water | middlebury.edu |

| Nauclea officinalis | Leaves | 95% Ethanol, n-BuOH, Petroleum ether, Chloroform, Ethyl acetate | nih.govresearchgate.netsemanticscholar.orgresearchgate.net |

| Anthocephalus cadamba | Bark | 80% Methanol | academicjournals.org |

To improve efficiency, reduce solvent consumption, and shorten extraction times, modern techniques have been developed.

Ultrahigh Pressure Extraction (UPE): This novel technique uses high pressure (typically 100–800 MPa) to enhance the extraction of bioactive compounds. researchgate.net The pressure increases the mass transfer rate and disrupts plant cell walls, allowing for greater solvent penetration. UPE is particularly advantageous for extracting thermolabile compounds as it can be performed at mild temperatures. researchgate.net While specific UPE parameters for this compound are not documented, studies on other glycosides have shown optimal extraction at pressures around 300-400 MPa for short durations (e.g., 2 minutes). mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction. nih.govresearchgate.net This method offers significant reductions in extraction time and solvent volume compared to conventional methods like Soxhlet extraction. researchgate.net The efficiency of MAE is influenced by factors such as solvent choice, temperature, extraction time, and the solid-to-solvent ratio. researchgate.net For example, an optimal MAE of alkaloids from Menispermum dauricum was achieved at 60°C for 11 minutes using a 70:30 ethanol-water solvent. researchgate.net This demonstrates the potential of MAE for efficiently extracting polar compounds like this compound from its source plants.

Enzymatic-Assisted Extraction (EAE): EAE is a green technology that employs enzymes like cellulases, pectinases, and hemicellulases to break down the plant cell wall matrix. mdpi.commdpi.com This degradation facilitates the release of intracellular compounds, increasing extraction yield. nih.gov EAE is performed under mild conditions of temperature and pH, which helps preserve the structure of sensitive bioactive compounds. nih.gov The process can be used as a standalone method or as a pretreatment step before conventional solvent extraction to enhance efficiency. mdpi.com

Heat-Assisted Extraction (HAE): Conventional heat-reflux extraction involves heating the solvent with the plant material for an extended period. The elevated temperature increases the solubility of the target compounds and the diffusion rate of the solvent. However, prolonged exposure to high heat can risk degrading thermally sensitive compounds. mdpi.com Optimizing temperature and time is crucial. For instance, in some enzymatic extractions, temperatures are kept moderate (e.g., 30-60°C) to protect both the enzyme activity and the target compounds. academicjournals.org

Chromatographic Purification and Separation Strategies

The purification of this compound from crude plant extracts is a meticulous process that employs various chromatographic methods. These techniques separate compounds based on their differential affinities for a stationary phase and a mobile phase. The process typically begins with less refined methods like conventional column chromatography and progresses to more precise techniques such as High-Performance Liquid Chromatography (HPLC) for final purification.

Conventional column chromatography serves as a primary and essential step in the fractionation of crude extracts to isolate this compound. This technique involves packing a glass column with a solid adsorbent material (the stationary phase) and passing a liquid solvent mixture (the mobile phase) through it. nih.gov The separation is based on the polarity of the compounds, where substances with a higher affinity for the stationary phase move slower down the column than those with a lower affinity. ijcrt.org

In the isolation of triterpenoid (B12794562) saponins (B1172615) like this compound, a sequence of different stationary phases is often employed to achieve effective separation.

Silica Gel Chromatography: This is a common initial step where the crude extract is loaded onto a column packed with silica gel. A gradient of solvents, typically increasing in polarity (e.g., from hexane (B92381) to ethyl acetate to methanol), is used to elute the compounds. Nonpolar compounds are washed out first, followed by compounds of increasing polarity.

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used for further purification. Sephadex LH-20 separates molecules based on their size. It is particularly effective in removing pigments, fats, and other high molecular weight impurities.

C-18 Reverse-Phase Chromatography: In this method, the stationary phase is nonpolar (C-18 bonded silica), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile). This is the reverse of normal-phase chromatography. Polar compounds elute first, while nonpolar compounds are retained longer. This step is highly effective in separating isomeric saponins.

The following table summarizes the typical column chromatography systems used in the separation of saponins like this compound.

| Stationary Phase | Mobile Phase System (Typical Gradient) | Purpose in Purification |

| Silica Gel | Hexane -> Ethyl Acetate -> Methanol | Initial fractionation of crude extract |

| Sephadex LH-20 | Methanol or Chloroform/Methanol mixtures | Removal of pigments and high molecular weight impurities |

| C-18 Silica Gel | Water/Methanol or Water/Acetonitrile (B52724) gradient | Fine separation of saponins with similar polarities |

This table is a generalized representation based on common practices for saponin (B1150181) isolation.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique used for the final purification and quantification of this compound. HPLC utilizes high pressure to force the solvent through a column packed with very fine particles, leading to high-resolution separations. researchgate.net For saponin analysis, reverse-phase HPLC is the most commonly used mode. ijrpr.comresearchgate.net

The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation.

Column: A C-18 column is the most prevalent choice for the separation of saponins. ijrpr.com These columns provide excellent resolution for compounds with varying polarities.

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol. nii.ac.jp The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution. ijrpr.comresearchgate.net

Detector: Since many saponins, including likely this compound, lack a strong chromophore, they may not be easily detected by a standard UV detector. researchgate.net In such cases, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is used. ijrpr.comnih.gov An ELSD is a universal detector that is not dependent on the optical properties of the compound, making it well-suited for saponin analysis. HPLC coupled with mass spectrometry (HPLC-MS) provides both separation and structural information, aiding in the definitive identification of the compound. nih.gov

Below is a table outlining typical parameters for the HPLC analysis of saponins similar to this compound.

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Linear gradient from 10% B to 90% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Injection Volume | 10-20 µL |

This table represents a generalized HPLC method for saponin analysis and may require optimization for the specific analysis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Kelampayoside a

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of Kelampayoside A, providing detailed insights into the proton and carbon environments within the molecule.

One-dimensional NMR spectra offer the initial and fundamental data for identifying the various chemical groups present in this compound. The ¹H-NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms, while the ¹³C-NMR spectrum identifies the chemical shifts of each unique carbon atom.

The structure of this compound consists of a 3,4,5-trimethoxyphenyl aglycone connected to a disaccharide chain composed of a β-D-glucopyranose unit and a β-D-apiofuranose unit. Analysis of the ¹H and ¹³C NMR data allows for the precise assignment of each proton and carbon signal to its respective position in the molecule. The presence of two anomeric proton signals in the ¹H-NMR spectrum is characteristic of a glycosidic structure, and the specific chemical shifts and coupling constants help to determine the stereochemistry of these glycosidic linkages.

Interactive ¹H-NMR Data Table for this compound (Data presented below is based on typical chemical shifts for similar structures and may not reflect experimentally determined values for this specific compound.)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 2', 6' (Aglycone) | ~6.3-6.5 | s | - |

| 1'' (Glucose) | ~4.8-5.0 | d | ~7.5-8.0 |

| 1''' (Apiose) | ~5.0-5.2 | d | ~2.0-2.5 |

| 3,4,5-OCH₃ | ~3.7-3.9 | s | - |

Interactive ¹³C-NMR Data Table for this compound (Data presented below is based on typical chemical shifts for similar structures and may not reflect experimentally determined values for this specific compound.)

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1' (Aglycone) | ~153-155 |

| 2', 6' (Aglycone) | ~95-97 |

| 3', 5' (Aglycone) | ~153-155 |

| 4' (Aglycone) | ~135-137 |

| 3,5-OCH₃ | ~56-58 |

| 4-OCH₃ | ~60-62 |

| 1'' (Glucose) | ~103-105 |

| 1''' (Apiose) | ~110-112 |

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY spectra would confirm the connections between adjacent protons within the glucose and apiose sugar rings.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which aids in the assignment of the ¹³C-NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹J-coupling). This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to assembling the final structure by showing correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). For this compound, a critical HMBC correlation would be observed between the anomeric proton of the apiose unit (H-1''') and the C-6'' carbon of the glucose unit, confirming the (1→6) linkage between the two sugars. Further HMBC correlations would connect the anomeric proton of the glucose unit (H-1'') to the C-1' carbon of the 3,4,5-trimethoxyphenyl aglycone, establishing the complete sequence of the glycoside.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of this compound. acs.org This technique provides a highly accurate mass measurement, which allows for the deduction of the molecular formula, C₂₀H₃₀O₁₃. acs.org

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key fragmentation events for glycosides like this compound typically involve the cleavage of the glycosidic bonds. This results in the loss of the sugar units, producing fragment ions corresponding to the aglycone and the individual sugar moieties. For instance, a characteristic fragmentation would show the loss of the terminal apiose unit, followed by the loss of the glucose unit, leaving the 3,4,5-trimethoxyphenyl aglycone.

Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀O₁₃ |

| Molecular Weight (Monoisotopic) | 478.16864 Da |

| Ionization Mode | HRESIMS |

| Key Fragment 1 | [M - apiose + H]⁺ |

| Key Fragment 2 | [M - apiose - glucose + H]⁺ (Aglycone) |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provide valuable information about the functional groups and chromophores present in this compound. acs.org

UV-Vis Spectroscopy : The UV spectrum of this compound is expected to show absorption bands characteristic of the substituted aromatic ring of the 3,4,5-trimethoxyphenyl aglycone. The presence of methoxy (B1213986) and glycosidic ether groups on the benzene (B151609) ring influences the position and intensity of these absorption maxima (λmax).

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. For this compound, prominent absorption bands would be expected for hydroxyl (O-H) groups from the sugar moieties, aromatic C-H and C=C stretching from the aglycone, and C-O stretching from the ether and glycosidic linkages.

Spectroscopic Data (UV and IR) for this compound (Data presented below is based on typical values for the identified functional groups and may not reflect experimentally determined values for this specific compound.)

| Spectroscopy | Feature | Typical Wavelength/Wavenumber |

|---|---|---|

| UV-Vis | Aromatic π→π* | ~220 nm and ~270 nm |

| IR | O-H Stretch (hydroxyls) | ~3400 cm⁻¹ (broad) |

| IR | C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ |

| IR | C-H Stretch (aliphatic) | ~2850-2950 cm⁻¹ |

| IR | C=C Stretch (aromatic) | ~1500-1600 cm⁻¹ |

| IR | C-O Stretch (ethers, alcohols) | ~1000-1250 cm⁻¹ |

Advanced Techniques for Stereochemical Determination (e.g., Electronic Circular Dichroism (ECD), X-ray Crystallography)

While 1D and 2D NMR can often suggest the relative stereochemistry, advanced techniques are required for the unambiguous determination of the absolute configuration of chiral centers.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral molecules like this compound, the experimental ECD spectrum can be compared with theoretically calculated spectra for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute stereochemistry of the entire molecule, including the chiral centers in the sugar units.

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute stereochemistry. kupdf.net However, obtaining high-quality crystals of complex natural products can be challenging.

To date, detailed public records of ECD or X-ray crystallographic analysis specifically for this compound are not widely available, and its stereochemical assignment often relies on comparison of its NMR data with that of known related compounds and the application of established chemical rules for glycosides.

Synthetic Strategies and Analog Design for Kelampayoside a

Total Chemical Synthesis Approaches

The total synthesis of Kelampayoside A has not been reported in the scientific literature to date. However, a plausible retrosynthetic analysis can be proposed based on established methodologies in glycoside and natural product synthesis. The primary disconnections would be at the glycosidic linkage and within the aglycone moiety.

The formation of the glycosidic bond is a critical step in the synthesis of this compound, which features a β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside linked to a 3,4,5-trimethoxyphenol (B152058) aglycone. nih.gov The stereoselective construction of this linkage requires careful selection of glycosyl donors, acceptors, and reaction conditions.

Several factors influence the outcome of a glycosylation reaction, including the nature of the protecting groups on the sugar moieties, the reactivity of the glycosyl donor and acceptor, the promoter used, and the solvent. nih.govnumberanalytics.com For the synthesis of the 1,6-disaccharide portion of this compound, a strategy involving the coupling of a protected apiofuranosyl donor with a suitably protected glucopyranosyl acceptor would be employed.

Table 1: Potential Glycosylation Strategies for this compound Synthesis

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Expected Outcome | Reference |

|---|---|---|---|---|

| Apiofuranosyl trichloroacetimidate | 6-OH free glucopyranoside | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Formation of the β-(1→6) linkage | numberanalytics.com |

| Apiofuranosyl thioglycoside | 6-OH free glucopyranoside | N-Iodosuccinimide (NIS)/TfOH | Formation of the β-(1→6) linkage | wikipedia.org |

The final glycosylation step would involve the coupling of the synthesized disaccharide with the 3,4,5-trimethoxyphenol aglycone. The choice of protecting groups on the disaccharide is crucial to ensure that only the anomeric position is reactive.

Fluorous Mixture Synthesis as a Library Generation Platform

Fluorous Mixture Synthesis (FMS) is a powerful technique for the rapid generation of compound libraries. nih.gov This strategy involves tagging different starting materials with fluorous tags of varying fluorine content. These tagged compounds are then mixed and carried through a series of reactions. At the end of the synthesis, the products are separated based on their fluorine content using fluorous solid-phase extraction (F-SPE).

While not yet applied to this compound, FMS could be a valuable tool for creating a library of its analogs. For example, a set of diverse phenolic aglycones could be tagged with different fluorous tags. This mixture could then be glycosylated with the this compound disaccharide. Demixing via F-SPE would then yield a library of individual this compound analogs, each with a different aglycone. This approach would allow for the rapid exploration of the structure-activity relationship (SAR) of the aglycone moiety.

Semi-Synthesis and Biotransformation Pathways

Semi-synthesis and biotransformation offer alternative routes to this compound and its analogs, often providing more efficient and environmentally friendly processes compared to total chemical synthesis. researchgate.net

Semi-synthesis involves the chemical modification of a naturally occurring starting material. If a related glycoside could be isolated in large quantities, it could be chemically modified to yield this compound. For example, selective enzymatic cleavage or chemical modification of the sugar chain or aglycone of a related natural product could be a viable strategy.

Biotransformation utilizes enzymes or whole microorganisms to carry out specific chemical reactions. frontiersin.orgnih.gov This approach can be highly regio- and stereoselective. For instance, specific glycosyltransferases could be used to attach the sugar moieties to the aglycone. numberanalytics.com Alternatively, β-glucosidases could be used in reverse (a thermodynamically controlled process) to form the glycosidic bond. nih.gov The use of engineered enzymes, such as glycosynthases, which are mutant glycosidases that can only synthesize glycosides and not hydrolyze them, is a particularly promising approach. mdpi.comnih.gov Biotransformation could also be used to modify the aglycone, for example, through hydroxylation or methylation reactions catalyzed by cytochrome P450 enzymes. nih.gov

Design Principles for this compound Analogues and Derivatives

The design of analogs of natural products is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.govpurdue.edu For this compound, which has shown moderate cytotoxic activity against cancer cells, analog design would focus on enhancing this activity or targeting it towards specific cancer cell lines. figshare.com

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are crucial for its biological activity. nih.govugm.ac.id Based on the structure of this compound, several modifications could be envisioned to probe its SAR and potentially enhance its activity.

Table 2: Proposed Structural Modifications of this compound for SAR Studies

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| Aglycone | Vary the substitution pattern on the phenyl ring (e.g., different numbers and positions of methoxy (B1213986) groups, introduction of other functional groups like halogens, nitro groups, or alkyl chains). | To explore the electronic and steric requirements for binding to the biological target. |

| Aglycone | Replace the phenyl ring with other aromatic or heterocyclic systems. | To investigate the importance of the aromatic scaffold and explore new interactions with the target. |

| Sugar Moiety | Modify the hydroxyl groups of the glucose and/or apiose units (e.g., deoxygenation, epimerization, or replacement with other functional groups). | To determine the role of specific hydroxyl groups in target binding and to improve metabolic stability. |

| Sugar Moiety | Replace the D-apiofuranose or D-glucopyranose with other monosaccharides. | To assess the importance of the specific sugar units for activity. |

These proposed modifications could be achieved through a combination of total synthesis, semi-synthesis, and biotransformation approaches. The resulting analogs would then be screened for their biological activity to build a comprehensive SAR profile for this compound, guiding the design of more potent and selective derivatives.

Chemoenzymatic Synthesis of Modified Glycosides

The generation of structurally diverse glycosides through chemical synthesis is often a complex and laborious undertaking, frequently necessitating numerous protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity. mdpi.com An increasingly attractive alternative is chemoenzymatic synthesis, which leverages the inherent specificity of enzymes to catalyze glycosylation reactions, thereby offering a more efficient and sustainable route to novel glycoside analogs. mdpi.comresearchgate.net This approach combines the flexibility of chemical synthesis with the high selectivity of biocatalysts to produce modified glycosides that would be challenging to access through purely chemical means. nih.gov

Enzymatic glycosylation is a versatile biotechnological strategy that involves the transfer of sugar moieties to acceptor molecules, such as the aglycone of this compound or its derivatives. mdpi.com This process can enhance the bioactivity, solubility, and stability of the parent compound. mdpi.com Key enzymes in this field include glycosyltransferases, glycosidases (often engineered into glycosynthases), and transaminases. mdpi.commdpi.comresearchgate.net

Glycosyltransferases are nature's primary agents for glycoside synthesis, transferring sugar moieties from activated donor molecules, like nucleotide sugars, to specific acceptor compounds with high precision. mdpi.comnih.gov The use of glycosyltransferases in chemoenzymatic strategies allows for the sequential addition of monosaccharides to build complex glycan structures on a core aglycone. nih.gov While the requirement for often expensive nucleotide sugar donors can be a drawback, systems for in-situ regeneration of these donors have been developed to overcome this limitation. nih.gov

A powerful alternative involves the use of glycosynthases, which are engineered glycosidases devoid of their natural hydrolytic activity. mdpi.com These mutant enzymes can catalyze the formation of glycosidic bonds by utilizing activated glycosyl donors, such as glycosyl fluorides, with a range of acceptor molecules. mdpi.com This approach is highly convergent, allowing for the transfer of an entire oligosaccharide block to an acceptor in a single, highly specific step. nih.gov For instance, a glycosynthase derived from an endo-β-N-acetylglucosaminidase could potentially be used to attach a complex glycan to a modified this compound precursor. mdpi.com

The chemoenzymatic approach also allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery. mdpi.comnih.gov For example, biocatalysts could be employed to introduce hydroxyl groups or other functionalities onto the aglycone of this compound before the enzymatic glycosylation step, thus generating a library of novel analogs. nih.gov

The potential application of chemoenzymatic synthesis to generate modified this compound glycosides is illustrated in the following table, which outlines hypothetical reactions based on established enzymatic capabilities.

| Enzyme Type | Acceptor Substrate (Hypothetical) | Glycosyl Donor | Potential Modified Product |

| Glycosyltransferase | This compound Aglycone | UDP-Glucose | Glucosyl-Kelampayoside A |

| Glycosynthase | N-acetylglucosaminyl-Kelampayoside A | Galactosyl Fluoride | Galactosyl-N-acetylglucosaminyl-Kelampayoside A |

| Fucosyltransferase | Sialyl-Kelampayoside A | GDP-Fucose | Fucosyl-Sialyl-Kelampayoside A |

| Endo-β-N-acetylglucosaminidase (mutant) | GlcNAc-Aglycone | Man9GlcNAc-oxazoline | High-Mannose this compound Analog |

Biological Activities and Pre Clinical Pharmacological Investigations of Kelampayoside a

Antioxidant Activity Assessments

Direct antioxidant assessments on purified Kelampayoside A are not extensively documented in publicly available scientific literature. However, the antioxidant potential of extracts from Anthocephalus cadamba, a known source of this compound, has been evaluated, suggesting that its constituents contribute to these effects.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

Studies on various extracts of Anthocephalus cadamba leaves and fruit have demonstrated notable radical scavenging capabilities. In these assays, the ability of a compound to donate a hydrogen atom or electron to stabilize a free radical is measured, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the radicals).

The ethyl acetate (B1210297) fraction of an Anthocephalus cadamba leaf extract was found to be a particularly potent antioxidant. nih.gov It exhibited significant scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov Similarly, ethanolic extracts of the fruit showed significantly higher antioxidant activity in both DPPH and ABTS assays compared to aqueous extracts. nih.gov The methanol (B129727) fraction of the stem bark has also been identified as a potent free radical scavenger in DPPH assays. researchgate.net

These findings indicate that compounds within Anthocephalus cadamba possess strong antioxidant properties. While this activity cannot be solely attributed to this compound, its presence in these active extracts suggests it may play a role in the observed effects.

Table 1: In Vitro Radical Scavenging Activity of Anthocephalus cadamba Extracts This table reflects the activity of the total plant extract, not purified this compound.

| Plant Part & Extract/Fraction | Assay | IC₅₀ Value (µg/mL) | Reference |

| Leaf (Ethyl Acetate Fraction) | DPPH | 21.24 | nih.gov |

| Leaf (Ethyl Acetate Fraction) | ABTS | 1.12 | nih.gov |

Cellular Antioxidant Enzyme Modulation

Specific studies detailing the effects of isolated this compound on the modulation of cellular antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), are not available in the current body of scientific literature. This area remains a gap in the understanding of this compound's mechanism of action at a cellular level.

Protection Against Oxidative Stress in Cellular Models

Research demonstrating the direct protective effects of purified this compound against oxidative stress in cellular models has not been reported. However, extracts from Anthocephalus cadamba have been shown to protect plasmid DNA from damage induced by hydroxyl radicals, indicating a protective capacity against oxidative damage to biological macromolecules. nih.gov This suggests that the phytochemical blend in the plant, which includes this compound, can mitigate damage from reactive oxygen species.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is primarily inferred from studies on the extracts of the plants from which it is isolated.

In Vitro Models of Inflammatory Response (e.g., Macrophage Cell Lines, Inhibition of Inflammatory Mediators)

Direct evidence of this compound's effect on inflammatory responses in cell lines like RAW 264.7 macrophages is currently lacking. However, research on related phenolic glycosides and extracts from Anthocephalus chinensis provides a basis for its potential activity. nih.govresearchgate.net For instance, fractions of Anthocephalus cadamba stem bark have demonstrated the ability to scavenge nitric oxide (NO), a key inflammatory mediator produced by macrophages. researchgate.net The overproduction of NO is a hallmark of the inflammatory process. nih.gov The ability of these extracts to inhibit NO suggests a potential mechanism for inflammation control that may be shared by its constituents, including this compound.

In Vivo Animal Models of Inflammation (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rats is a standard pre-clinical test for evaluating acute anti-inflammatory activity. nih.govjuniperpublishers.com While isolated this compound has not been tested in this model, ethanolic extracts of Neolamarckia cadamba (synonymous with Anthocephalus chinensis) leaves have shown significant, dose-dependent suppression of paw edema induced by carrageenan. juniperpublishers.com This effect indicates that compounds present in the extract can inhibit the release or action of inflammatory mediators involved in this response. The methanol extract of the aerial parts also demonstrated potent anti-inflammatory activity in the same model. researchgate.net

Modulation of Key Inflammatory Pathways (e.g., NF-κB, COX, iNOS)

This compound has been noted for its potent anti-inflammatory properties in broader assessments of its biological activities. lookchem.com However, a comprehensive review of publicly available scientific literature reveals a lack of specific studies investigating the direct modulatory effects of this compound on key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Cyclooxygenase (COX), and inducible Nitric Oxide Synthase (iNOS). While a study on various natural compounds, not including this compound, has shown that certain phytochemicals can inhibit COX-2 and iNOS expression by suppressing NF-κB activation, similar mechanistic studies for this compound have not been found. nih.gov Another study screened this compound for its anti-inflammatory activity, which was assessed by the release of beta-glucuronidase in rat polymorphonuclear leukocytes, and found it to be inactive at the tested concentration. chemfaces.com

Neuroprotective Potential

The potential of this compound to protect neuronal cells has been subject to preliminary screening, though extensive research in this area is lacking.

Investigations into the neuroprotective effects of this compound in cell-based models are limited. A pharmacological screening study evaluated the neuroprotective activity of this compound against neurotoxicity induced by serum deprivation or glutamate (B1630785) in PC12 cell cultures. chemfaces.com In this specific assay, this compound was found to be inactive at a concentration of 1.0 x 10-5 mol x L-1. chemfaces.com

Table 1: In Vitro Neuroprotective Activity of this compound

| Compound | Cell Line | Inducing Agent | Concentration | Outcome | Reference |

|---|

This table is interactive. Users can sort the columns by clicking on the headers.

A thorough search of scientific databases and literature reveals no published in vivo studies investigating the neuroprotective potential of this compound in animal models of neurological disease.

Cardioprotective Properties

The effects of this compound on the cardiovascular system, particularly its potential to protect myocardial cells and improve cardiac function, have not been documented in preclinical research.

There are currently no published in vitro studies that have assessed the capacity of this compound to protect myocardial cells from injury or stress.

No in vivo studies in animal models have been identified that evaluate the effects of this compound on cardiac function or its potential to mitigate cardiac damage.

Cytotoxic Activity Against Cancer Cell Lines

The potential of this compound as an anti-cancer agent has been explored through its evaluation against various cancer cell models. These studies aim to determine the compound's ability to inhibit the growth and proliferation of cancer cells, a key characteristic of a potential chemotherapeutic agent.

Evaluation Across Diverse Cancer Cell Models (e.g., Hep G2, HCT 116)

Research has indicated that this compound exhibits moderate cytotoxic activity against different cancer cell lines. Specifically, its effects have been observed in human hepatocellular carcinoma (Hep G2) and human colon cancer (HCT 116) cells. This suggests that this compound may possess anti-proliferative properties against certain types of cancer. However, the full spectrum of its activity across a wider range of cancer cell models is yet to be extensively investigated.

Dose-Response Characterization in Cytotoxicity Assays

Investigation of Other Reported Biological Activities

Beyond its cytotoxic properties, the broader biological activity profile of this compound is an area of scientific interest. Preliminary data and the activities of structurally related compounds suggest potential for other therapeutic applications.

Anti-HIV Activity

Currently, there is no specific scientific literature available that reports on the direct anti-HIV activity of this compound. While other phenolic glycosides have been investigated for their potential to inhibit the human immunodeficiency virus, dedicated studies on this compound for this specific biological activity have not been published. Therefore, its potential as an anti-HIV agent remains unknown and warrants future investigation.

Anti-diabetic Activity

Similar to its anti-HIV activity, there is a lack of specific studies on the anti-diabetic effects of this compound. Although phenolic compounds, in general, have been explored for their potential to manage diabetes, the direct impact of this compound on key markers of diabetes, such as blood glucose levels or insulin (B600854) sensitivity, has not been reported in the available scientific literature. Consequently, its potential as an anti-diabetic agent is yet to be determined.

Mechanistic Elucidation of Kelampayoside A S Biological Actions

Identification of Molecular Targets and Binding Interactions

A fundamental aspect of understanding a compound's bioactivity is the identification of its direct molecular partners within the cell. For Kelampayoside A, this area of research is still developing, with direct binding targets yet to be definitively identified in the reviewed literature.

Specific receptor or enzyme interactions for this compound have not been extensively detailed in publicly available scientific literature. While it is classified as a phenolic glycoside, a class of compounds known to interact with various cellular proteins, direct evidence of this compound binding to specific receptors or modulating enzyme activity through direct interaction is not yet established. nih.gov The general antioxidant activity, evidenced by an EC50 value of 35.7 µg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, suggests an ability to interact with and neutralize free radicals, a key chemical interaction, but does not pinpoint a specific enzyme or receptor target. nih.gov Further research is required to explore potential interactions with key enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are common targets for anti-inflammatory compounds.

Detailed protein-ligand interaction studies, such as co-crystallization, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking studies specifically for this compound, are not prominently reported in the available research. Such studies are crucial for visualizing the precise binding mode and the specific amino acid residues involved in the interaction between this compound and its potential protein targets. Without this data, the structural basis for its biological activity remains largely theoretical. Future in-silico and in-vitro binding assays will be instrumental in identifying and validating the direct molecular targets of this compound.

Cellular Signaling Pathway Modulation

Despite the limited information on its direct molecular targets, some insights into the broader cellular pathways affected by this compound can be inferred from its observed biological effects.

The documented antioxidant activity of this compound likely stems from its chemical structure, which is common among phenolic compounds. nih.govnih.gov These compounds can act as antioxidants through various mechanisms, including:

Direct Radical Scavenging: The primary reported antioxidant mechanism for this compound is its ability to scavenge free radicals, as demonstrated by the DPPH assay. nih.gov The hydroxyl groups on the glycoside structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov

Modulation of Antioxidant Enzymes: While not specifically demonstrated for this compound, other natural compounds are known to exert antioxidant effects by upregulating endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Whether this compound influences these enzymatic pathways remains an area for future investigation.

Table 1: Reported Antioxidant Activity of this compound

| Assay | Result (EC50) | Reference |

| DPPH Radical Scavenging | 35.7 µg/mL | nih.gov |

The anti-inflammatory properties attributed to this compound likely involve the modulation of key signaling cascades that regulate the inflammatory response. While direct evidence for this compound is scarce, the mechanisms of structurally related phenolic glycosides and other natural compounds suggest potential involvement of pathways such as:

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. doi.orgnih.gov It is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB subunits, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. However, experimental validation of this hypothesis for this compound is needed.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. nih.govresearchgate.net The modulation of MAPK signaling is another potential mechanism for the anti-inflammatory effects of this compound. Further studies are required to determine if this compound can alter the phosphorylation status and activity of key MAPK proteins.

Role as an Endogenous or Exogenous Metabolite in Biological Systems

As an exogenous compound derived from plant sources, this compound is introduced into biological systems through ingestion. nih.gov Its fate within the body, including absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its bioactivity.

Currently, there is no specific information available in the searched literature detailing the in vivo metabolism or pharmacokinetic profile of this compound. However, based on the known metabolism of other phenolic glycosides, it is likely that this compound undergoes significant transformation by the gut microbiota. nih.gov The glycosidic bond is susceptible to hydrolysis by bacterial enzymes, which would release the aglycone and the sugar moieties. nih.gov

Investigation of Structure-Mechanism Relationships

The definitive biological mechanism of this compound is intrinsically linked to its molecular structure. While direct and exhaustive structure-mechanism studies on this compound are not extensively documented in publicly available research, a comprehensive understanding can be extrapolated from the well-established principles governing the structure-activity relationships (SAR) of phenylpropanoid glycosides (PPGs), the chemical class to which this compound belongs. The biological activities of these compounds are largely dictated by the interplay of their constituent parts: the aglycone (the non-sugar phenolic portion), the sugar moieties, and the specific functional groups they possess. nih.govnih.govresearchgate.net

The fundamental structure of a PPG consists of a phenylpropanoid aglycone linked to one or more sugar units. nih.gov Variations in either of these components can significantly alter the compound's biological and pharmacological properties, including its antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov

Influence of the Aglycone Moiety:

The aglycone portion of PPGs is a critical determinant of their biological mechanism. For instance, the presence of a catechol group (a benzene (B151609) ring with two hydroxyl groups) in the acyl unit of the aglycone is strongly correlated with potent antioxidant and antiradical activities. researchgate.net This is because the catechol moiety can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant mechanism of PPGs is often attributed to a sequential proton loss single electron transfer (SPLET) process, where the deprotonation of the phenolic hydroxyl groups is a key step. nih.govresearchgate.net The substitution pattern on the aromatic ring of the aglycone, such as the presence and position of hydroxyl and methoxy (B1213986) groups, also plays a crucial role. In the case of this compound, the aglycone is a 3,4,5-trimethoxyphenol (B152058). While the methoxy groups can influence the electronic properties and lipophilicity of the molecule, the absence of free hydroxyl groups on this specific ring suggests that its direct contribution to free radical scavenging via hydrogen donation might be less pronounced compared to catechol-containing PPGs like verbascoside.

Role of Glycosylation:

Solubility and Bioavailability: The sugar components generally increase the water solubility of the aglycone, which can impact its absorption and distribution in biological systems. nih.gov

Stability: Glycosylation can protect the often-reactive aglycone from enzymatic degradation, thereby prolonging its biological action. nih.gov

Cellular Localization: The sugar part of the molecule can influence how the compound is transported and compartmentalized within cells, which is crucial for its interaction with specific cellular targets. nih.govuni-muenchen.de

Modulation of Activity: The glycosidic linkages can modulate the intrinsic activity of the aglycone. In some cases, the glycosylated form is inactive and requires enzymatic hydrolysis by glycoside hydrolases to release the active aglycone at the target site. nih.gov

This compound possesses a β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside chain. The specific nature of this disaccharide chain will undoubtedly influence its interaction with cellular receptors and enzymes, thereby shaping its biological mechanism.

Comparative Analysis with Structurally Related Compounds:

To further elucidate the potential structure-mechanism relationships of this compound, it is instructive to compare its structure with other well-studied PPGs.

| Compound | Aglycone Moiety | Sugar Moiety | Key Structural Difference from this compound | Implication for Mechanism |

| This compound | 3,4,5-Trimethoxyphenol | β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside | - | The trimethoxy substitution on the phenol (B47542) ring likely modulates its electronic properties and interactions with targets. |

| Verbascoside | Hydroxytyrosol (B1673988) and Caffeic acid | Rhamnose and Glucose | Presence of catechol groups in both the phenylethanol and acyl moieties. | The catechol groups are strong indicators of potent antioxidant activity through free radical scavenging. researchgate.net |

| Isoverbascoside | Hydroxytyrosol and Caffeic acid | Rhamnose and Glucose | Different linkage of the caffeoyl group to the glucose compared to verbascoside. | Subtle changes in the stereochemistry of the glycosidic linkages can alter the binding affinity to targets and thus modulate biological activity. nih.gov |

| Forsythoside A | Hydroxytyrosol and Caffeic acid | Rhamnose and Glucose | Similar to Verbascoside but often studied in parallel. | Demonstrates that even with the same core components, the source and purity can influence observed biological effects. nih.gov |

This comparative analysis underscores that the biological mechanisms of PPGs are highly sensitive to their structural nuances. The antioxidant and anti-inflammatory effects of many PPGs are strongly linked to the presence of catechol moieties, which are absent in the aglycone of this compound. Therefore, while this compound may exhibit some antioxidant properties, its primary mechanism of action might differ from that of catechol-rich PPGs and could be more reliant on its interaction with specific enzymes or signaling pathways, mediated by its unique trimethoxyphenyl and disaccharide structures. Further empirical studies involving the synthesis and biological evaluation of this compound analogs would be necessary to definitively map its structure-mechanism landscape.

Comparative Analysis and Structure Activity Relationship Sar Studies of Kelampayoside a

Structural Similarities and Differences with Related Glycosides (e.g., Kelampayoside B)

A detailed comparative analysis of Kelampayoside A with its potential analogue, Kelampayoside B, is limited by the current lack of available literature on the structure of Kelampayoside B. However, a thorough examination of this compound's own structure provides a foundation for comparison with the broader class of phenylpropanoid glycosides.

The chemical structure of this compound is formally known as (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol. nih.gov It is composed of two primary moieties: an aglycone unit and a disaccharide sugar chain. foodb.ca

The Aglycone: The aglycone portion is a 3,4,5-trimethoxyphenol (B152058). This is a simple phenylpropanoid derivative (specifically, a C6 phenolic unit) linked to the sugar via an ether bond.

The Sugar Moiety: The sugar component is a disaccharide, specifically β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. This consists of a glucose unit directly attached to the aglycone, and an apiose sugar attached at the 6-position of the glucose.

In comparison to other phenylpropanoid glycosides, this compound shares the characteristic feature of a phenolic aglycone linked to a sugar chain. researchgate.netnih.gov However, variations in both the aglycone and the sugar chain lead to a wide diversity of compounds. For example, other well-known phenylpropanoid glycosides like Verbascoside (Acteoside) possess a more complex C6-C3 (phenylpropanoid) aglycone, typically a hydroxytyrosol (B1673988) and a caffeic acid moiety, and the sugar chain is often a rhamnosyl-(1→3)-glucopyranoside. nih.govresearchgate.net The presence of the five-carbon apiose sugar in this compound is also a distinguishing feature.

| Structural Component | Description in this compound | Common Variations in Other Phenylpropanoid Glycosides |

|---|---|---|

| Aglycone Core | 3,4,5-Trimethoxyphenol (C6 structure) | Hydroxytyrosol, Caffeic acid, Ferulic acid (C6-C3 structures) |

| Sugar Chain | β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Rhamnose, Xylose, or Glucose units in different linkages |

| Linkage (Aglycone-Sugar) | Ether bond | Ether or Ester bonds |

Correlation of Specific Structural Motifs with Observed Biological Activities

This compound has been reported to exhibit moderate cytotoxic activity against cancer cells. nih.gov The specific structural features of the molecule that contribute to this activity can be inferred by examining SAR studies of related cytotoxic glycosides. nih.govnih.gov

The biological activity of phenylpropanoid glycosides is often dependent on the nature and substitution pattern of the aromatic aglycone and the composition of the sugar chain. researchgate.netmdpi.comhacettepe.edu.tr

The 3,4,5-Trimethoxyphenoxy Aglycone: The substitution pattern on the phenyl ring is a critical determinant of activity. For some phenylpropanoid amides, electrostatic interactions are key for cytotoxicity. nih.gov The three methoxy (B1213986) groups on the phenyl ring of this compound significantly influence its electronic properties, lipophilicity, and potential for hydrogen bonding, which could be crucial for its interaction with biological targets.

The Disaccharide Moiety: The sugar part of glycosides is known to affect their pharmacokinetic properties, such as solubility and cell permeability, and can also play a direct role in binding to cellular targets. Studies on other cytotoxic glycosides have shown that even small changes, such as the type of sugar or the linkage between sugar units, can significantly alter biological activity. nih.govmdpi.com The presence of the apiofuranosyl-glucopyranoside disaccharide in this compound is a distinct feature that likely modulates its cytotoxic profile. For some cardiac glycosides, the nature of the sugar linkage (e.g., C1'→C6' vs. C1'→C4') has been shown to influence inhibitory activity against different cell lines. nih.gov

| Structural Motif of this compound | Potential Contribution to Cytotoxicity (based on related compounds) | Reference Finding |

|---|---|---|

| 3,4,5-Trimethoxyphenoxy group | Influences electrostatic interactions and lipophilicity, which are important for cytotoxicity. | Electrostatic properties are key determinants of cytotoxicity in phenylpropanoid amides. nih.gov |

| Disaccharide chain (Apiose-Glucose) | Modulates solubility, cell uptake, and binding to the biological target. The specific sugar composition and linkage can fine-tune activity and selectivity. | The difference of a single sugar in the chemical structure of phenylethanoids influences their cytotoxic effect. mdpi.com |

Computational Chemistry Approaches in SAR Development (e.g., Molecular Docking, QSAR Modeling)

While specific computational studies on this compound are not extensively documented, the application of these techniques is a standard approach for elucidating SAR for natural products. nih.govresearchgate.net

Molecular Docking: This computational method predicts the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com For this compound, molecular docking could be employed to:

Screen a library of known cancer-related proteins to identify potential molecular targets.

Predict the binding pose of this compound within the active site of a target protein.

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues. This can help explain why certain structural motifs are essential for its cytotoxic activity. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com To develop a QSAR model for this compound's cytotoxicity, a dataset of structurally related analogues with their corresponding measured cytotoxicities (e.g., IC50 values) would be required. The process involves:

Calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue.

Using statistical methods to build a regression model that correlates these descriptors with the observed biological activity.

Validating the model to ensure its predictive power.

A robust QSAR model could then be used to predict the cytotoxicity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. researchgate.net

| Computational Method | Hypothetical Application to this compound | Required Data / Information |

|---|---|---|

| Molecular Docking | Identify potential protein targets; predict binding mode and key interactions. | 3D structure of this compound; 3D structures of potential target proteins. |

| QSAR Modeling | Predict the cytotoxicity of new analogues; identify key structural features for activity. | A series of this compound analogues and their experimental cytotoxicity data (e.g., IC50). |

Future Directions and Advanced Research Perspectives on Kelampayoside a

De Novo Biosynthesis Pathway Elucidation and Genetic Engineering for Production

A fundamental area of future research lies in unraveling the complete de novo biosynthetic pathway of Kelampayoside A. Currently, detailed knowledge of the specific enzymes and genetic machinery responsible for its assembly in source organisms like Marsypopetalum modestum and Syzygium myrtifolium is limited. frontiersin.orgfrontiersin.org The elucidation of this pathway would involve a multi-step approach, beginning with the identification of precursor molecules, likely derived from primary metabolism, that are channeled into the specialized metabolic route leading to this compound. This process would probably involve the shikimic acid pathway for the aromatic core and various glycosyltransferases for the attachment of the sugar moieties. nih.gov

Once the biosynthetic genes are identified and characterized, the door opens to utilizing genetic engineering for the sustainable and scalable production of this compound. Techniques such as heterologous expression, where the identified genes are transferred into a more easily culturable host organism like E. coli or yeast, could be employed. youtube.com This approach circumvents the challenges associated with the slow growth of the natural plant sources and the low yields of the compound. Furthermore, genetic manipulation of the biosynthetic pathway could enable the creation of novel analogues of this compound with potentially enhanced bioactivities or improved pharmacokinetic properties. nih.govrsc.org

Development of Highly Efficient and Sustainable Synthetic Methodologies

Concurrent with biosynthetic studies, the development of efficient and sustainable chemical synthesis routes for this compound is a critical research avenue. While the total synthesis of complex natural products can be challenging, modern synthetic methodologies offer promising solutions. nih.gov Future research should focus on strategies that adhere to the principles of green chemistry, minimizing the use of hazardous reagents and solvents and maximizing atom economy. nih.govrsc.orgchemistryforsustainability.org

Key challenges in the synthesis of this compound include the stereoselective formation of glycosidic bonds and the regioselective functionalization of the aromatic ring. Innovative catalytic methods, including biocatalysis and photocatalysis, could provide elegant solutions to these challenges, offering high selectivity and milder reaction conditions. nih.gov The development of a robust and scalable synthetic route would not only provide a reliable source of this compound for further biological testing but also facilitate the synthesis of structural analogues for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Activities and Untapped Pharmacological Potential

Initial studies have reported that this compound exhibits moderate cytotoxic activity against certain cancer cell lines. frontiersin.org However, the full spectrum of its biological activities is likely much broader. Future research should involve comprehensive screening of this compound against a wide array of biological targets. This could uncover novel pharmacological properties, such as anti-inflammatory, antioxidant, antimicrobial, or antiviral activities, which are common among phenolic glycosides. frontiersin.orgnih.govresearchgate.netnih.gov

The exploration of its pharmacological potential should extend to investigating its mechanism of action at the molecular level. For instance, identifying the specific cellular pathways and protein targets modulated by this compound is crucial for understanding its therapeutic effects. nih.govnih.gov This knowledge will be instrumental in identifying potential disease indications for which this compound could be developed as a therapeutic agent.

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

To gain a comprehensive understanding of the biological role and effects of this compound, the application of integrated omics technologies is indispensable. frontiersin.orgmdpi.com Metabolomics can be employed to study the metabolic profile of organisms that produce this compound, providing insights into its biosynthesis and its interaction with other metabolites. nih.govnih.gov Furthermore, metabolomic studies of cells or organisms treated with this compound can reveal its impact on metabolic pathways, helping to elucidate its mechanism of action.

Proteomics, the large-scale study of proteins, can identify the protein targets of this compound. nih.govnih.gov Techniques such as chemical proteomics can be used to directly identify proteins that bind to this compound, offering direct clues about its molecular targets. nih.govnih.gov Transcriptomics can complement these studies by analyzing changes in gene expression in response to this compound treatment. The integration of these multi-omics datasets will provide a holistic view of the compound's biological effects, from the genetic to the metabolic level, and facilitate a more rational approach to its development as a drug. nih.govnih.gov

Multi-disciplinary Collaborative Research Endeavors in Natural Product Drug Discovery

The successful translation of a natural product like this compound from a laboratory curiosity to a clinical therapeutic requires a multi-disciplinary and collaborative research effort. nih.govnih.govfrontiersin.orgacs.org This involves the close interaction of experts from various fields, including natural product chemistry, synthetic organic chemistry, pharmacology, molecular biology, computational biology, and clinical medicine. frontiersin.org

Future progress with this compound will be significantly accelerated by fostering collaborations between academic research institutions and pharmaceutical companies. frontiersin.orgacs.org Such partnerships can bridge the gap between basic scientific discovery and the extensive resources required for drug development, including high-throughput screening, preclinical and clinical trials, and regulatory approval. nih.govnih.gov International collaborations can also play a crucial role in accessing biodiversity and traditional knowledge related to the plant sources of this compound, while ensuring fair and equitable benefit-sharing. frontiersin.org

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Kelampayoside A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key steps include:

Extraction Optimization : Use Soxhlet extraction with varying solvent polarities to maximize yield .

Fractionation : Employ silica gel or reverse-phase columns with gradient elution (e.g., hexane:ethyl acetate → methanol:water) to separate compounds .

Purity Assessment : Validate purity (>95%) via HPLC-UV or NMR, ensuring no overlapping peaks .

- Critical Parameters : Solvent ratios, column packing material, and flow rates must be documented for reproducibility .

Q. How is the structural elucidation of this compound performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

Spectroscopy : Use 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to identify functional groups and glycosidic linkages .

Mass Spectrometry : Confirm molecular weight via HRMS (High-Resolution Mass Spectrometry) and fragmentation patterns .

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- Validation : Cross-reference data with existing literature to confirm novelty or identity .

Q. What in vitro bioassays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Design dose-response experiments with appropriate controls:

Antioxidant Activity : DPPH/ABTS radical scavenging assays with ascorbic acid as a positive control .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity .

Enzyme Inhibition : Kinetic assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations .

- Data Interpretation : Normalize results to vehicle controls and report SEM (Standard Error of Mean) from triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address discrepancies through systematic validation:

Replicate Studies : Repeat experiments under identical conditions (e.g., cell culture media, incubation time) .

Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., solvent effects on compound stability) .

Mechanistic Clarification : Use RNA-seq or proteomics to identify off-target effects that may explain variability .

- Framework Application : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

- Methodological Answer : Combine in silico and in vitro approaches:

Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) and validate via SPR (Surface Plasmon Resonance) .

Gene Expression Profiling : Use qRT-PCR or CRISPR-Cas9 knockdown to confirm pathway involvement .

Animal Models : Design dose-ranging studies in rodents, adhering to ARRIVE guidelines for ethical reporting .

- PICO Framework : Define Population (specific cell/organism), Intervention (dose/duration), Comparison (control groups), and Outcomes (biomarkers) .

Q. How should researchers select between in vivo and in vitro models for pharmacokinetic studies of this compound?

- Methodological Answer : Balance feasibility and relevance using criteria:

Bioavailability : Use Caco-2 cell monolayers to predict intestinal absorption in vitro before advancing to rodent models .

Metabolic Stability : Conduct liver microsome assays to assess CYP450-mediated degradation .

Ethical Considerations : Justify animal use via 3R principles (Replacement, Reduction, Refinement) .

- Decision Matrix : Compare cost, time, and translational relevance using a weighted scoring system .

Q. What strategies ensure robust literature reviews for this compound research?

- Methodological Answer : Systematically curate and critique sources:

Database Searches : Use Boolean operators (e.g., "this compound AND (synthesis OR biosynthesis)") in PubMed, Scopus, and Web of Science .

Critical Appraisal : Assess study quality via QUADAS-2 for bias risk in pharmacological studies .

Gap Analysis : Map existing findings to identify understudied areas (e.g., synergistic effects with other compounds) .